Cas no 86364-79-6 (UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-)
UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- Chemical and Physical Properties
Names and Identifiers
-
- UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-
- 11-Bromo-1,1,1-trifluoroundecane
- starbld0036238
- 86364-79-6
-
- Inchi: 1S/C11H20BrF3/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2
- InChI Key: XQOFVMAHAGLMLX-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)CCCCCCCCCCBr
Computed Properties
- Exact Mass: 288.07005Da
- Monoisotopic Mass: 288.07005Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 9
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 0Ų
UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1234233-250mg |
Undecane, 11-bromo-1,1,1-trifluoro- |
86364-79-6 | 98% | 250mg |
$260 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1234233-1g |
Undecane, 11-bromo-1,1,1-trifluoro- |
86364-79-6 | 98% | 1g |
$420 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1234233-5g |
Undecane, 11-bromo-1,1,1-trifluoro- |
86364-79-6 | 98% | 5g |
$1120 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1234233-25g |
Undecane, 11-bromo-1,1,1-trifluoro- |
86364-79-6 | 98% | 25g |
$3245 | 2024-06-05 | |
| Oakwood | 102376-250mg |
11-Bromo-1,1,1-trifluoroundecane |
86364-79-6 | 98% | 250mg |
$105.00 | 2024-07-19 | |
| Oakwood | 102376-1g |
11-Bromo-1,1,1-trifluoroundecane |
86364-79-6 | 98% | 1g |
$210.00 | 2024-07-19 | |
| Oakwood | 102376-5g |
11-Bromo-1,1,1-trifluoroundecane |
86364-79-6 | 98% | 5g |
$650.00 | 2024-07-19 | |
| Oakwood | 102376-25g |
11-Bromo-1,1,1-trifluoroundecane |
86364-79-6 | 98% | 25g |
$1970.00 | 2024-07-19 | |
| 1PlusChem | 1P01FG2F-250mg |
Undecane, 11-bromo-1,1,1-trifluoro- |
86364-79-6 | 98% | 250mg |
$136.00 | 2024-04-21 | |
| 1PlusChem | 1P01FG2F-1g |
Undecane, 11-bromo-1,1,1-trifluoro- |
86364-79-6 | 98% | 1g |
$247.00 | 2024-04-21 |
UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-
UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- (CAS No. 86364-79-6): A Comprehensive Overview in Modern Chemical Research
UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- (CAS No. 86364-79-6) is a fluorinated hydrocarbon that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, plays a pivotal role in the development of novel materials and bioactive molecules. The presence of both bromine and fluorine substituents makes it a versatile intermediate for synthetic chemists, enabling the construction of complex molecular architectures essential for drug discovery and material science applications.
The chemical structure of UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- consists of an undecane backbone with bromine and fluorine atoms strategically positioned. The trifluoromethyl group at the 1-position enhances the compound's lipophilicity, making it an attractive candidate for membrane-interacting drugs. Additionally, the bromine atom at the 11-position provides a reactive site for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These properties have made it a valuable building block in the synthesis of pharmacophores targeting various therapeutic areas.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their favorable pharmacokinetic properties. Fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity of drug molecules. The incorporation of trifluoromethyl groups has been particularly beneficial in enhancing the bioavailability and metabolic resistance of active pharmaceutical ingredients (APIs). For instance, numerous FDA-approved drugs contain trifluoromethyl groups to improve their efficacy and duration of action.
The synthesis of UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route begins with the bromination of undecane followed by selective fluorination using reagents such as hydrogen fluoride-pyridine complexes or sulfur tetrafluoride. These methods showcase the compound's role as a precursor in constructing more complex fluorinated derivatives. The ability to introduce both bromine and fluorine substituents at specific positions allows chemists to fine-tune the electronic and steric properties of the molecule for tailored biological activities.
Recent advancements in computational chemistry have further elucidated the potential applications of UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-. Molecular modeling studies have demonstrated its suitability as a ligand in designing enzymes inhibitors or receptor modulators. The trifluoromethyl group's electron-withdrawing nature can enhance binding interactions with biological targets, while the bromine atom facilitates further derivatization. Such insights have guided researchers in developing novel therapeutic agents with improved pharmacological profiles.
The compound's relevance extends beyond pharmaceuticals into materials science. Fluorinated hydrocarbons are widely used in liquid crystals, polymers, and specialty coatings due to their unique thermal and chemical stability. The structural motif of UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- offers a platform for designing high-performance materials with enhanced durability and functionality. For example, researchers have explored its use in developing low-friction coatings and high-frequency dielectrics where fluorine's electronic properties are advantageous.
In conclusion, UNDECANE, 11-BROMO-1,1,1-TRIFLUORO- (CAS No. 86364-79-6) represents a cornerstone compound in modern chemical research. Its unique structural features and synthetic versatility make it indispensable in drug discovery and material science applications. As research continues to uncover new methodologies for fluorination and functionalization, the importance of this compound is expected to grow further. Its role in developing next-generation therapeutics and advanced materials underscores its significance in both academic and industrial settings.
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